
N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide, also known as MNBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of organic molecules known as benzamides, which have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide involves its ability to bind to the active site of these enzymes, thereby preventing the breakdown of neurotransmitters such as acetylcholine. This leads to an increase in the concentration of these neurotransmitters, which can enhance cognitive function and memory.
Biochemical and Physiological Effects
In addition to its effects on neurotransmitter levels, N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide has also been shown to exhibit anti-inflammatory and antioxidant properties. These effects are thought to be mediated by its ability to modulate the activity of certain signaling pathways in cells, such as the nuclear factor-kappa B (NF-κB) pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide in laboratory experiments is its high potency and selectivity against specific enzymes. This allows researchers to study the effects of N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide on specific biological pathways and processes with a high degree of precision. However, one of the limitations of N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where the modulation of neurotransmitter levels is thought to play a key role. Another area of interest is its potential applications in the development of new anti-inflammatory and antioxidant therapies. Additionally, further research is needed to better understand the pharmacokinetics and toxicology of N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide, which will be important for its eventual clinical use.
Synthesemethoden
The synthesis of N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide involves the reaction of 4-methoxy-2-nitroaniline with 2-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is purified by recrystallization to obtain pure N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Specifically, N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide has been shown to exhibit potent inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain.
Eigenschaften
CAS-Nummer |
123862-49-7 |
|---|---|
Produktname |
N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide |
Molekularformel |
C15H14N2O4 |
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide |
InChI |
InChI=1S/C15H14N2O4/c1-10-5-3-4-6-12(10)15(18)16-13-8-7-11(21-2)9-14(13)17(19)20/h3-9H,1-2H3,(H,16,18) |
InChI-Schlüssel |
GFPNQHDBSALTEN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Piktogramme |
Corrosive; Irritant; Environmental Hazard |
Synonyme |
N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)
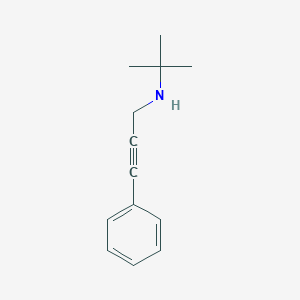

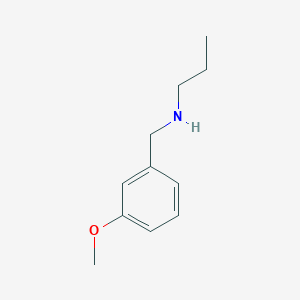
![2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B183797.png)

![2-[(3-Pyridinylmethyl)amino]-1-butanol](/img/structure/B183800.png)
![N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183801.png)
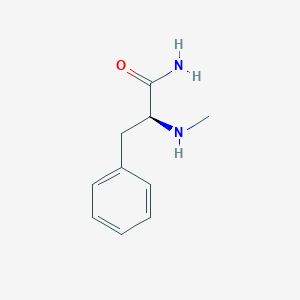
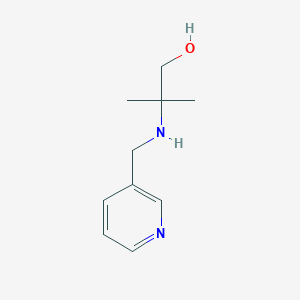
![4-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B183805.png)
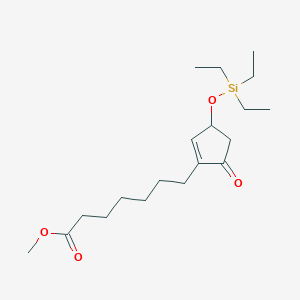
![2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine](/img/structure/B183809.png)